methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications
Mesomorphic Behavior and Photoluminescent Properties
Compounds containing 1,3,4-oxadiazole derivatives, including structures analogous to methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate, have been synthesized and characterized, showing unique mesomorphic behavior and photoluminescent properties. These compounds display cholesteric mesophases or nematic and smectic A mesophases, with certain derivatives exhibiting strong blue fluorescence and good photoluminescence quantum yields. This suggests potential applications in the development of liquid crystal displays and fluorescent materials (Han et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have shown significant corrosion inhibition properties for metals in acidic environments. Studies demonstrate that certain oxadiazole compounds effectively prevent corrosion on metal surfaces, suggesting their application in protecting industrial machinery and infrastructure against corrosive damage. This includes both experimental and theoretical approaches to understanding how these compounds interact with metal surfaces to prevent corrosion (Ammal et al., 2018).
Fluoride Chemosensors
Research into the development of selective and colorimetric fluoride chemosensors has identified compounds with structures related to the target molecule that can serve as effective sensors for fluoride ions. These sensors exhibit color changes and optical shifts upon the addition of fluoride ions, indicating their potential use in environmental monitoring and the detection of fluoride levels in various samples (Ma et al., 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives for their antimicrobial and anticancer activities. These compounds have been tested against various bacterial and cancer cell lines, demonstrating potential as novel therapeutic agents. The structure-activity relationship studies suggest the importance of the oxadiazole core and substituents in enhancing biological activity (Khalid et al., 2016).
Mechanism of Action
The compound also contains an indole ring, which is a common structure in many natural products and pharmaceuticals. Indole derivatives have been found to interact with various biological targets, including proteins and DNA, and have been used in the treatment of various diseases, including cancer and neurological disorders .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. These properties would determine the compound’s bioavailability, or the proportion of the drug that enters the circulation and is able to have an active effect .
Properties
IUPAC Name |
methyl 4-[[2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)17-11-25(18-6-4-3-5-16(17)18)12-19(26)22-15-9-7-14(8-10-15)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTSICOHFRIEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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